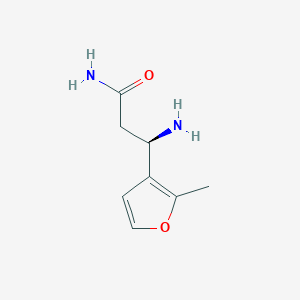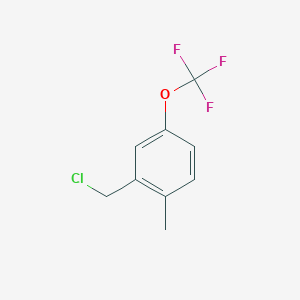
2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene typically involves the introduction of the trifluoromethoxy group onto a benzene ring, followed by chloromethylation. One common method involves the reaction of a suitable benzene derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The trifluoromethoxy group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide, amine, or thiol.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes under suitable conditions.
Reduction: The compound can undergo reduction reactions to form corresponding hydrocarbons or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the chlorine atom.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include hydrocarbons or alcohols.
科学的研究の応用
2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
作用機序
The mechanism of action of 2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to penetrate biological membranes and interact with specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects .
類似化合物との比較
Similar Compounds
1-(Chloromethyl)-4-(trifluoromethoxy)benzene: Similar structure but with different substitution pattern on the benzene ring.
4-Bromobenzotrifluoride: Contains a bromine atom instead of a chloromethyl group.
4-Fluoroanisole: Contains a fluorine atom and a methoxy group instead of a trifluoromethoxy group.
Uniqueness
2-(Chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethoxy group provides increased stability and lipophilicity, while the chloromethyl group offers reactivity towards nucleophiles, making it a versatile compound for various applications .
特性
分子式 |
C9H8ClF3O |
|---|---|
分子量 |
224.61 g/mol |
IUPAC名 |
2-(chloromethyl)-1-methyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8ClF3O/c1-6-2-3-8(4-7(6)5-10)14-9(11,12)13/h2-4H,5H2,1H3 |
InChIキー |
LPCPAFYMNZLCAO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


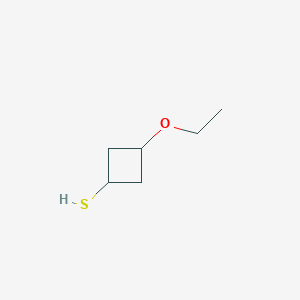
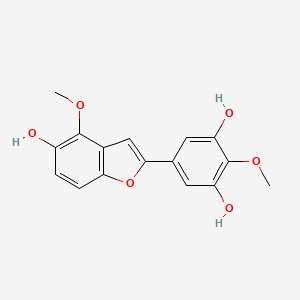


![4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072198.png)
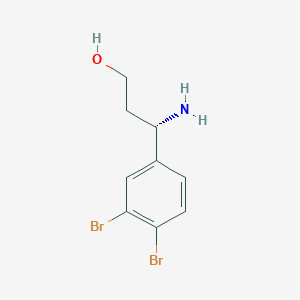
![5-[2-(Dimethylamino)ethyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072211.png)
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}butane-1,3-dione](/img/structure/B13072219.png)

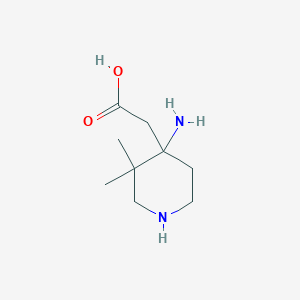

![5-tert-Butyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072255.png)
